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This document provides detailed application notes and protocols for the microbial synthesis of
amorphadiene, a key precursor to the antimalarial drug artemisinin, using the yeast
Saccharomyces cerevisiae. By leveraging metabolic engineering, S. cerevisiae has been
developed into a robust cell factory for the production of this valuable sesquiterpene.

Introduction

Artemisinin-based combination therapies (ACTs) are the frontline treatment for malaria, a
disease that continues to affect millions globally. The supply of artemisinin, traditionally
extracted from the sweet wormwood plant, Artemisia annua, is subject to fluctuations in price
and availability.[1][2] The development of a semisynthetic production process, utilizing
engineered Saccharomyces cerevisiae to produce an artemisinin precursor, offers a stable and
potentially more economical alternative.[1][2] This process involves the fermentation of
engineered yeast to produce high titers of amorpha-4,11-diene, which is then chemically
converted to artemisinin.[1][2][3]

The core of this technology lies in the metabolic engineering of the yeast's native mevalonate
(MVA) pathway, which synthesizes isoprenoid precursors.[4][5] By introducing the gene for
amorphadiene synthase (ADS) from A. annua and upregulating the MVA pathway, the
metabolic flux is redirected towards the production of amorphadiene.[6][7]
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Metabolic Engineering Strategies

The primary strategy for enhancing amorphadiene production in S. cerevisiae is to increase

the intracellular supply of the precursor molecule, farnesyl diphosphate (FPP).[4][7] This is

achieved through a series of genetic modifications to the native mevalonate pathway:

Overexpression of Key Mevalonate Pathway Enzymes: A significant increase in
amorphadiene production was achieved by overexpressing every enzyme in the
mevalonate pathway up to farnesyl diphosphate synthase (ERG20).[2][3][8]

Upregulation of HMG-CoA Reductase: The enzyme 3-hydroxy-3-methylglutaryl-CoA
reductase (HMGR) is a critical rate-limiting step in the MVA pathway.[5][6] Overexpression of
a truncated, soluble version of HMG-CoA reductase (tHMG1) has been shown to significantly
boost terpenoid production.[9]

Downregulation of Competing Pathways: To channel more FPP towards amorphadiene,
competing pathways are downregulated. A key target is the enzyme squalene synthase
(ERG9), which converts FPP to squalene, the precursor for sterol biosynthesis.[10]

Introduction of Amorphadiene Synthase (ADS): The gene encoding amorphadiene
synthase from Artemisia annua is introduced into the yeast to convert FPP to amorpha-4,11-
diene.[1][7]

Host Strain Selection: The choice of yeast strain can impact production. While initial work
was done in the S288C strain, the CEN.PK2 strain has been shown to be a superior chassis
for industrial applications due to its better-studied physiology.[1][3]

Quantitative Data Summary

The following table summarizes the amorphadiene production titers achieved in various

engineered S. cerevisiae strains under different fermentation conditions.
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. Key Genetic Cultivation Amorphadiene
Strain o ) Reference
Modifications Method Titer

ADS expressed
on a plasmid in

EPY201 Shake flask 4.4 mg/L [7]
S288C

background

Overexpression
of tHMG1, FPP
synthase, and
EPY214 UPC2-1,; Shake flask 153 mg/L [11]
downregulation
of ERG9; ADS

expression

Recapitulation of
earlier S288C

Gen 1.0 (Y151) engineering in Shake flask ~150 mg/L [12]
CEN.PK2

background

Overexpression
of all mevalonate
pathway
Gen 2.0 (Y227) enzymes to Shake flask ~750 mg/L [12]
ERG20 in
CEN.PK2

background

Further

) fermentation
Reengineered Fed-batch
process ] > 40 g/L [2][3]
CEN.PK2 fermentation
development of

Gen 2.0 strain

Plasmid- High-copy
] 16-day batch
transformed plasmid 600 pg/L [13][14]

i cultivation
CEN.PK113-5D expressing ADS
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Genome- ADS gene
) ] ] 16-day batch
integrated integrated into 100 pg/L [13][14]

cultivation
CEN.PK113-5D the genome

Signaling Pathways and Experimental Workflows
Engineered Mevalonate Pathway for Amorphadiene
Synthesis

Click to download full resolution via product page

Caption: Engineered mevalonate pathway in S. cerevisiae for amorphadiene production.

General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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